Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C15H17FN2O2 |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-9(2)6-7-11(16)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
JIDTVVONLNRAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SN-Ar) and Cyclization
This method, adapted from pyrrolo[3,2-h]quinoline synthesis, involves:
-
Halogen displacement : Reacting 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate with ethyl 3-(dimethylamino)acrylate under basic conditions (NaH/DMF) to install the dimethylamino group.
-
Cyclization : Acid-catalyzed (TFA) intramolecular lactamization forms the quinoline ring.
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Esterification : Ethyl ester formation via reflux with ethanol and catalytic sulfuric acid.
Key data :
Friedländer Quinoline Synthesis
Modified for fluorine and methyl groups:
-
Condensation : 5-fluoro-2-aminobenzaldehyde reacts with ethyl 3-(dimethylamino)-3-oxopropanoate in acidic media (H2SO4/EtOH).
-
Methylation : Post-cyclization treatment with methyl iodide and K2CO3 introduces the 8-methyl group.
Optimization :
-
Catalyst : Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride enhances yield (92%) under solvent-free conditions.
Functionalization and Derivative Synthesis
Direct Fluorination and Methylation
A sequential approach derived from chlorinated quinoline synthesis:
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Nitrification : 3,4-dimethoxyacetophenone → 2-nitro-4,5-dimethoxyacetophenone.
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Fluorination : HF/pyridine replaces chloride at C5.
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Dimethylamino introduction : Condensation with N,N-dimethylformamide dimethyl acetal.
-
Esterification : Ethyl chloroformate in THF.
Challenges :
-
Regioselectivity in fluorination requires low temperatures (0–5°C).
-
Methylation at C8 necessitates steric control (e.g., bulky bases).
Comparative Analysis of Methods
Mechanistic Insights
-
SN-Ar Reactivity : Enhanced by electron-withdrawing groups (e.g., nitro, keto) at ortho/para positions.
-
Cyclization Drivers : Acid catalysis (TFA) promotes lactamization via protonation of the carbonyl oxygen.
-
Catalytic Effects : Magnetic nanoparticles reduce reaction times by 40% via surface activation.
Industrial-Scale Considerations
-
Cost Efficiency : Ethyl 3-(dimethylamino)acrylate is commercially available but benefits from in situ preparation.
-
Safety : HF alternatives (e.g., KF/CaF2) mitigate corrosion risks.
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Dimethylamine, fluorine gas, and methyl iodide.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique substituent arrangement distinguishes it from other quinoline-3-carboxylates. Key structural analogs include:
Physicochemical Properties
- Solubility: The methyl group at position 8 and fluorine at position 5 likely improve lipid solubility compared to hydroxylated analogs (e.g., Ethyl 4-hydroxyquinoline-3-carboxylates), enhancing membrane penetration .
- Stability : Fluorine’s electronegativity and the ester group’s hydrolytic stability may prolong half-life relative to compounds with labile substituents like nitro or azido groups .
Biological Activity
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its antiproliferative properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Quinoline Derivatives
Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The structural features of these compounds significantly influence their pharmacological profiles.
Antiproliferative Activity
Recent studies have focused on the antiproliferative activity of various quinoline derivatives against different cancer cell lines. The biological activity of this compound was evaluated through in vitro assays.
Case Studies
- Antiproliferative Assays :
- Cell Lines Tested : The compound was tested against several cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer).
- IC50 Values : The compound exhibited varying degrees of potency across these cell lines. For instance, some derivatives showed IC50 values as low as 0.03 μM against H-460 cells, indicating strong antiproliferative effects compared to positive controls like gefitinib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | H-460 | 0.03 |
| This compound | HT-29 | 0.55 |
| This compound | HepG2 | 0.33 |
| This compound | SGC-7901 | 1.24 |
- Mechanisms of Action :
- The antiproliferative effects are attributed to the compound's ability to inhibit specific cellular pathways involved in cancer cell growth and survival. The presence of a dimethylamino group at the C-4 position has been noted to enhance activity significantly, while other substitutions can lead to decreased potency due to steric hindrance .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Dimethylamino Group : This substituent contributes positively to the antiproliferative potency.
- Fluorine Substitution : The presence of fluorine at the C-5 position has been associated with improved bioactivity.
Research indicates that modifications to the quinoline scaffold can lead to significant changes in activity; for example, the introduction of electron-donating groups at specific positions enhances potency against various cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Quinoline Core Formation : Cyclization of substituted aniline derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
Fluorination : Introduction of fluorine at position 5 via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .
Dimethylamino Group Installation : Nucleophilic substitution or reductive amination at position 4, often requiring anhydrous conditions and catalysts like Pd/C or Raney Ni .
- Critical Factors : Temperature control (60–120°C), solvent selection (DMF, THF), and stoichiometric ratios of reagents (e.g., excess fluorinating agent) are essential for minimizing byproducts. Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How do structural features (e.g., dimethylamino, fluorine, methyl groups) influence the compound’s physicochemical properties?
- Methodological Answer :
- Dimethylamino Group : Enhances solubility in polar solvents (e.g., DMSO) and basicity (pKa ~8–9), facilitating interactions with biological targets .
- Fluorine Substituent : Increases metabolic stability and lipophilicity (logP ~2.5–3.0), improving membrane permeability .
- Methyl Group (C8) : Steric effects may reduce rotational freedom, stabilizing the quinoline ring conformation. Computational modeling (e.g., DFT) and X-ray crystallography are used to validate spatial arrangements .
Advanced Research Questions
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound against bacterial targets?
- Methodological Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to fluoroquinolone controls .
- Target Binding Studies : Fluorescence quenching assays to assess interactions with DNA gyrase or topoisomerase IV. Competitive binding with ciprofloxacin can identify resistance mechanisms .
- SAR Modifications : Systematic substitution of fluorine (C5) and methyl (C8) groups with halogens (Cl, Br) or bulkier substituents to evaluate steric/electronic effects on potency .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations and use isogenic bacterial strains to control for genetic background .
- Solubility Issues : Use co-solvents (e.g., 10% DMSO) or nanoformulations to ensure consistent bioavailability across experiments .
- Structural Degradation : Monitor compound stability via LC-MS under assay conditions (pH, temperature) to rule out decomposition artifacts .
Q. What advanced techniques are used to study its mechanism of action in cancer cell lines?
- Methodological Answer :
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to quantify programmed cell death .
- Kinase Inhibition Profiling : High-throughput screening against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive luminescence assays .
- Metabolomics : LC-HRMS to track downstream metabolic disruptions (e.g., TCA cycle intermediates) in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
